molecular formula C12H16N2O B13896140 5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine

5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine

Cat. No.: B13896140
M. Wt: 204.27 g/mol
InChI Key: DHKSRIJEHCMRIC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-tert-butylphenol with a suitable carbonyl compound under acidic conditions to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized oxazole compounds.

Scientific Research Applications

5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological targets. The compound may also modulate specific pathways by interacting with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: A simpler oxazole derivative with similar structural features.

    5-tert-Butylbenzoxazole: Another oxazole compound with a tert-butyl group, but lacking the amine functionality.

    2-Amino-5-tert-butylbenzoxazole: A closely related compound with both tert-butyl and amino groups.

Uniqueness

5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine is unique due to the presence of both tert-butyl and amino groups on the oxazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-tert-butyl-2-methyl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C12H16N2O/c1-7-14-10-6-8(12(2,3)4)5-9(13)11(10)15-7/h5-6H,13H2,1-4H3

InChI Key

DHKSRIJEHCMRIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)N)C(C)(C)C

Origin of Product

United States

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